
2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO4. It is a derivative of 5-oxo-L-proline, featuring a hydroxypropyl group attached to the nitrogen atom of the proline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypropyl 5-oxo-L-prolinate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the proline ring can be reduced to form a hydroxyl group.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxopropyl 5-oxo-L-prolinate.
Reduction: Formation of 2-hydroxypropyl 5-hydroxy-L-prolinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, leading to the formation of biologically active metabolites. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-L-proline: A precursor to 2-Hydroxypropyl 5-oxo-L-prolinate, involved in proline metabolism.
2-oxopropyl 5-oxo-L-prolinate: An oxidized derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.
2-hydroxypropyl 5-hydroxy-L-prolinate: A reduced derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.
Uniqueness
2-Hydroxypropyl 5-oxo-L-prolinate is unique due to its hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Número CAS |
52317-07-4 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-13-8(12)6-2-3-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m1/s1 |
Clave InChI |
CSLLYODGQWBRHX-PRJDIBJQSA-N |
SMILES isomérico |
CC(COC(=O)[C@H]1CCC(=O)N1)O |
SMILES canónico |
CC(COC(=O)C1CCC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


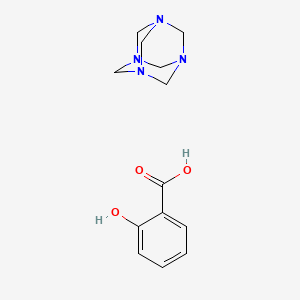

![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
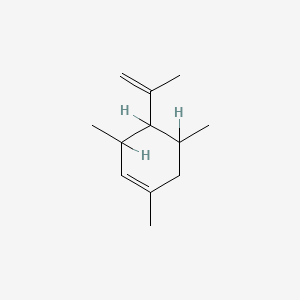

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
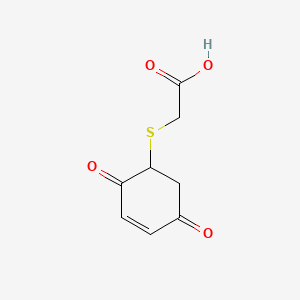
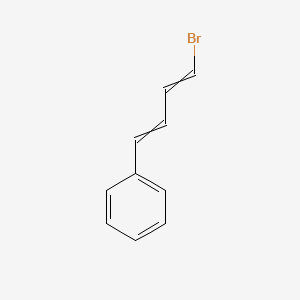
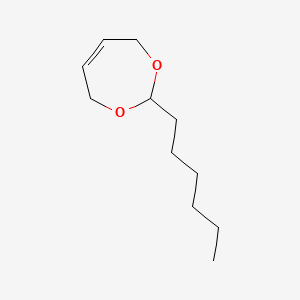
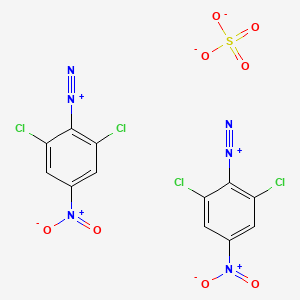

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
